molecular formula C18H23F3N2O B6902780 N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6902780
M. Wt: 340.4 g/mol
InChI Key: JQNPENBAWFIKOB-UHFFFAOYSA-N
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Description

N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Cyclopropanecarboxamide Moiety: This step involves the reaction of the piperidine derivative with cyclopropanecarboxylic acid or its derivatives under suitable coupling conditions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Research: It is used in studies investigating the interaction of trifluoromethylated compounds with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The piperidine ring may interact with neurotransmitter receptors, while the cyclopropanecarboxamide moiety can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and phenyl ring but lacks the piperidine and cyclopropanecarboxamide moieties.

    N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl derivatives: These compounds contain the trifluoromethyl group and are used in various medicinal chemistry applications.

Uniqueness

N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to its combination of structural features, including the trifluoromethyl group, piperidine ring, and cyclopropanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O/c1-12(13-4-6-15(7-5-13)18(19,20)21)23-10-8-16(9-11-23)22-17(24)14-2-3-14/h4-7,12,14,16H,2-3,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNPENBAWFIKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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